molecular formula C16H20O4 B12406623 Chlorajapolide F

Chlorajapolide F

Cat. No.: B12406623
M. Wt: 276.33 g/mol
InChI Key: NIDGSFJPVYDWLY-KKWMXKHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorajapolide F is primarily isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the aerial parts of Chloranthus japonicus using solvents like ethanol. The extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through small-scale extraction from plant material, which limits its availability for extensive research and application .

Chemical Reactions Analysis

Types of Reactions: Chlorajapolide F can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chlorajapolide F has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Chlorajapolide F involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to exhibit low cytotoxic activity against certain cancer cell lines, suggesting that it may interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • Chlorajapolide G
  • Chlorajapolide H
  • Chlorajapolide I
  • Shizukanolide
  • Chloranthalactone E

Comparison: Chlorajapolide F is unique among its analogs due to its specific chemical structure and biological activity profile. While other similar compounds like Chlorajapolide G, H, and I also exhibit biological activities, this compound’s low cytotoxic activity against specific cancer cell lines sets it apart .

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

(1S,7R,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one

InChI

InChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16-/m1/s1

InChI Key

NIDGSFJPVYDWLY-KKWMXKHBSA-N

Isomeric SMILES

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)OC)O)C

Canonical SMILES

CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C

Origin of Product

United States

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